what is N-Desmethyl N-Ethyl Doxepin-d3
what is N-Desmethyl N-Ethyl Doxepin-d3
Technical Monograph: N-Desmethyl N-Ethyl Doxepin-d3
Content Type: Technical Reference Guide Audience: Analytical Chemists, Pharmaceutical Scientists, and Toxicologists Focus: Chemical Identity, Bioanalytical Applications, and Impurity Profiling[1]
Part 1: Executive Technical Summary
N-Desmethyl N-Ethyl Doxepin-d3 (CAS: N/A for specific isotopologue; Unlabeled CAS: 70805-90-2) is a highly specialized stable isotope-labeled internal standard (SIL-IS).[1] It is the deuterated analog of N-Desmethyl N-Ethyl Doxepin , a known process-related impurity and structural analog of the tricyclic antidepressant (TCA) Doxepin.[1]
In pharmaceutical development and forensic toxicology, this compound serves a critical role as a reference standard for the quantification of Doxepin impurities.[1] Its primary utility lies in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) workflows, where it corrects for matrix effects, extraction efficiency, and ionization variability during the trace analysis of Doxepin drug substances and biological matrices.[1]
Part 2: Chemical Identity & Structural Analysis
The nomenclature "N-Desmethyl N-Ethyl" describes a specific substitution pattern on the propylamine side chain of the Doxepin core.[1] Understanding this structure is vital for predicting fragmentation patterns in mass spectrometry.[1]
Physicochemical Profile
| Property | Specification |
| Chemical Name (IUPAC) | (3E/Z)-3-(dibenzo[b,e]oxepin-11(6H)-ylidene)-N-ethyl-N-(trideuteriomethyl)propan-1-amine |
| Molecular Formula | |
| Molecular Weight | 296.42 g/mol (Labeled) vs. 293.40 g/mol (Unlabeled) |
| Isotopic Purity | Typically |
| Core Structure | Tricyclic dibenzoxepin ring system |
| Amine Functionality | Tertiary amine ( |
| Solubility | Soluble in Methanol, DMSO, Acetonitrile; Sparingly soluble in water |
| pKa (Calculated) | ~9.0 (Basic amine, similar to Doxepin) |
Structural Logic & Isotopic Labeling
The "d3" designation typically indicates the replacement of the N-methyl hydrogens with deuterium.[1] This placement is strategic:
-
Metabolic Stability: The N-methyl group is a primary site for metabolic demethylation (via CYP2C19).[1] Labeling this position prevents "metabolic switching" effects in some assays, although for an IS, the primary goal is mass differentiation.[1]
-
Mass Shift: The +3 Da shift (293
296) provides sufficient separation from the unlabeled impurity ( ) and Doxepin ( ) to avoid isotopic overlap (cross-talk) in the mass spectrometer.[1]
[1][3]
Part 3: Bioanalytical Applications (LC-MS/MS)
The primary application of N-Desmethyl N-Ethyl Doxepin-d3 is as an Internal Standard (IS) in the quantification of impurities in Doxepin formulations or biological samples.[1]
Role in Impurity Profiling
During the synthesis of Doxepin (via the Grignard reaction of 3-dimethylaminopropyl chloride with the dibenzoxepinone precursor), the presence of ethylamine or mixed alkylamines in reagents can lead to the formation of the N-Ethyl N-Methyl analog.[1] Regulatory bodies (ICH Q3A/B) require monitoring of such related substances.
-
Analyte: N-Desmethyl N-Ethyl Doxepin (Impurity).[1][2][3][4][5][6][7][8]
-
Internal Standard: N-Desmethyl N-Ethyl Doxepin-d3.[1][2][3][5]
-
Methodology: Isotope Dilution Mass Spectrometry (IDMS).[1]
Experimental Protocol: LC-MS/MS Workflow
A. Stock Solution Preparation
-
Solvent: Dissolve 1 mg of N-Desmethyl N-Ethyl Doxepin-d3 in 1 mL of Methanol (LC-MS grade).
-
Storage: Store at -20°C or -80°C. Protect from light (TCAs are photosensitive).
-
Working Solution: Dilute to 100 ng/mL in 50:50 Methanol:Water for spiking.
B. Extraction (Liquid-Liquid Extraction - LLE)
-
Matrix: Plasma or Dissolved Drug Tablet formulation.[1]
-
Buffer: Add 100 µL of 0.1 M Sodium Carbonate (pH ~9.8) to alkalize the sample (ensures the amine is uncharged).[1]
-
Solvent: Extract with 2 mL of Hexane:Isoamyl Alcohol (98:2).
-
Process: Vortex (5 min)
Centrifuge Evaporate supernatant Reconstitute in Mobile Phase.
C. Mass Spectrometry Parameters (MRM) The following transitions are predicted based on the fragmentation of the Doxepin scaffold.
| Parameter | Setting |
| Ionization Mode | ESI Positive ( |
| Parent Ion (Q1) | m/z 297.4 ( |
| Quantifier Ion (Q3) | m/z 107.1 (Tropylium/Benzyl fragment) |
| Qualifier Ion (Q3) | m/z 235.1 (Loss of amine side chain) |
| Cone Voltage | 30-40 V |
| Collision Energy | 20-30 eV |
D. Chromatographic Conditions
-
Column: C18 Reverse Phase (e.g., Waters XBridge or Phenomenex Kinetex), 2.1 x 50 mm, 1.7 µm.[1]
-
Mobile Phase A: 0.1% Formic Acid in Water.[1]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 5 minutes.
Part 4: Synthesis & Stability Considerations
Synthetic Route (Hypothetical)
The synthesis of the deuterated standard likely follows a "late-stage labeling" strategy to conserve expensive isotopic reagents.[1]
-
Precursor: Nordoxepin (N-Desmethyl Doxepin), which contains a secondary amine (
).[1] -
Alkylation: Reaction with Ethyl Iodide-d5 ? No, the label is usually on the methyl.[1]
-
Alternative Route: Start with N-Ethyl-Nordoxepin (Secondary amine with ethyl group,
).[1] -
Labeling: Methylation using Iodomethane-d3 (
).[1]
Stability & Handling
-
Photosensitivity: Like all tricyclic compounds with the dibenzoxepinone core, this molecule is susceptible to photo-oxidation and isomerization (E/Z interconversion) upon exposure to UV light.[1] Amber glassware is mandatory.
-
Hygroscopicity: The hydrochloride salt form is hygroscopic.[1] Equilibrate vials to room temperature before opening to prevent moisture uptake.[1]
-
Isomerism: Doxepin exists as E (trans) and Z (cis) isomers.[1][9] The commercial standard is typically a mixture (approx 85:15 E:Z).[1][9] Ensure the IS isomeric ratio matches the analyte or that the method resolves isomers if specific quantification is required.
References
-
United States Pharmacopeia (USP) . Doxepin Hydrochloride Monograph. USP-NF.[1] (Standard for impurity limits and related compounds).
-
European Medicines Agency (EMA) .[1] Assessment Report for Doxepin. (Details on metabolic pathways and known impurities).
- Sinha, R. et al. (2010). "Characterization of process related impurities in Doxepin Hydrochloride". Journal of Pharmaceutical and Biomedical Analysis.
-
Toronto Research Chemicals (TRC) . N-Desmethyl N-Ethyl Doxepin-d3 Product Data Sheet. Link (Source for physicochemical data).[1]
-
Clearsynth . N-Desmethyl N-Ethyl Doxepin-d3 Reference Standard. Link (Source for isotopic purity and handling).[1]
